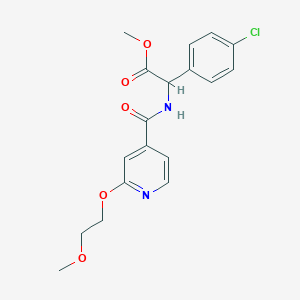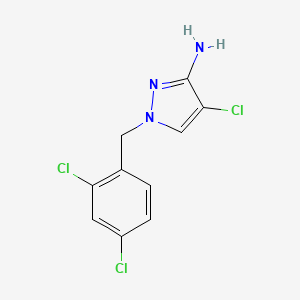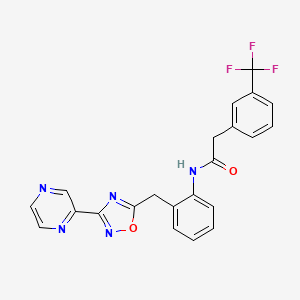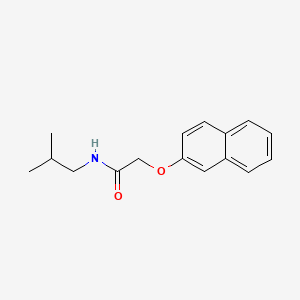![molecular formula C10H10ClNO3 B2516398 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 20266-25-5](/img/structure/B2516398.png)
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It is related to other compounds such as “4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid” which has the molecular formula C16H14ClNO3S .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the compound has an average mass of 227.644 Da and a monoisotopic mass of 227.034927 Da . More detailed structural analysis would require experimental data such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.0 g/cm3, a boiling point of 404.4±0.0 °C at 760 mmHg, and a flash point of 198.4±0.0 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” may also have similar potential applications in these areas.
Antiviral Activity
Indole derivatives have been reported to show inhibitory activity against influenza A and CoxB3 virus . Given the structural similarity, “4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” could potentially be explored for its antiviral properties.
Anti-HIV Activity
Some indole derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This suggests a potential application of “4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” in the treatment of HIV.
Antinociceptive Activity
A study has shown that compounds structurally similar to “4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” have pronounced antinociceptive activity along with low toxicity . This suggests that “4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” could potentially be used in pain management.
Enhancement of Muscle Protein Synthesis
“4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” has been shown to enhance muscle protein synthesis. This suggests its potential application in improving exercise performance and muscle recovery.
Improvement of Glucose Metabolism and Insulin Sensitivity
“4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid” has also been shown to improve glucose metabolism and insulin sensitivity. This makes it a potential therapeutic agent for the treatment of diabetes and obesity.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These effects suggest that 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid might interact with biochemical pathways related to these processes.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid might have similar effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
4-(2-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHPLVIIGOTUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)

![1-(3-Propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2516328.png)




![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)